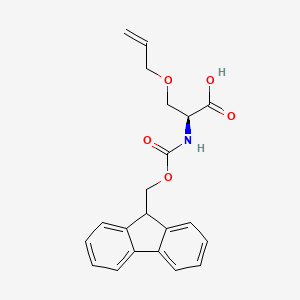

Fmoc-Ser(allyl)-oh

Description

BenchChem offers high-quality Fmoc-Ser(allyl)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Ser(allyl)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEBKKIRUYSHKY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Stability of the Fmoc Group

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). Its utility hinges on a critical duality: robust stability under acidic conditions and predictable lability under basic conditions. This orthogonality allows for the selective deprotection of the α-amino group of amino acids without compromising common acid-labile side-chain protecting groups. This guide provides an in-depth technical examination of the chemical principles governing the stability and cleavage of the Fmoc group. We will explore the mechanistic underpinnings of its base-catalyzed removal, quantify its stability across a range of acidic and basic reagents, discuss common side reactions, and provide field-tested protocols for its application and monitoring. This document is intended for researchers, scientists, and drug development professionals who rely on Fmoc chemistry for the synthesis of peptides and other complex molecules.

Introduction: The Principle of Orthogonality in Synthesis

In multi-step chemical synthesis, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and removable with high selectivity and yield under conditions that do not affect other functional groups. The Fmoc group, introduced by Carpino in 1972, exemplifies this principle of "orthogonality"[1]. Its key advantage is its stability towards acids, which allows it to be used in concert with acid-labile side-chain protecting groups like tert-butoxycarbonyl (Boc), trityl (Trt), and O-tert-butyl (OtBu)[2][3][4]. This guide delves into the chemical behavior that defines this critical characteristic.

Behavior Under Basic Conditions: Controlled Lability

The defining feature of the Fmoc group is its susceptibility to cleavage by bases, most commonly secondary amines like piperidine[5][6]. This reactivity is not a simple hydrolysis but a specific and rapid elimination reaction.

The E1cB Deprotection Mechanism

From a mechanistic standpoint, the removal of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism[6][7]. The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base[6][7].

-

Step 1: Proton Abstraction: The electron-withdrawing nature of the fluorene system significantly increases the acidity of the C9-hydrogen (pKa ≈ 23 in DMSO), making it susceptible to deprotonation by a moderately strong base[1]. This generates a stabilized carbanion intermediate, which is the conjugate base of the starting material[7][8].

-

Step 2: β-Elimination: The lone pair of electrons on the carbanion initiates a rapid β-elimination. This cascade results in the cleavage of the C-O bond, releasing the free amine, carbon dioxide, and a highly reactive byproduct, dibenzofulvene (DBF)[6][9].

-

Step 3: Dibenzofulvene Scavenging: The liberated DBF is an electrophile and can react with nucleophiles present in the system. In standard SPPS, the excess amine base (e.g., piperidine) acts as a scavenger, trapping the DBF to form a stable adduct[6][10]. This prevents DBF from participating in unwanted side reactions with the newly deprotected amine or other nucleophilic side chains.

Caption: E1cB mechanism of Fmoc deprotection.

Common Reagents and Reaction Kinetics

The choice and concentration of the basic reagent are critical for efficient and clean deprotection. While many bases can effect cleavage, secondary amines are preferred for their efficacy in both deprotonation and scavenging of DBF[6].

| Reagent | Typical Concentration | Solvent | Relative Rate | Key Considerations |

| Piperidine | 20-30% (v/v)[6][11] | DMF, NMP | Fast | Industry standard; effective scavenger. Can form piperidinyl-fulvene adducts.[10] |

| Piperazine | 10% (w/v)[12] | DMF/Ethanol | Moderate | Less toxic alternative to piperidine. Lower solubility requires co-solvents.[12] |

| 4-Methylpiperidine | 20% (v/v)[12] | DMF | Fast | Similar efficacy to piperidine with potentially different safety profile.[12] |

| DBU | 2-5% (v/v) | DMF | Very Fast | 1,8-Diazabicyclo[5.4.0]undec-7-ene. Very strong, non-nucleophilic base. Prone to side reactions if not carefully controlled.[9] |

| Triethylamine (TEA) | 10-50% (v/v) | DMF | Slow | Tertiary amines are slow deprotecting agents and poor DBF scavengers, leading to potential side reactions.[6] |

Table 1: Comparison of Common Fmoc Deprotection Reagents.

From a process standpoint, the standard protocol of 20% piperidine in DMF typically achieves complete deprotection in under 10 minutes at room temperature[6]. The reaction rate is influenced by the polarity of the solvent, with more polar solvents like DMF and NMP facilitating faster cleavage than less polar ones like dichloromethane (DCM)[6].

Potential Side Reactions During Basic Cleavage

While the Fmoc deprotection is generally a high-yielding reaction, certain side reactions can occur, particularly with sensitive peptide sequences.

-

Aspartimide Formation: Peptides containing aspartic acid are susceptible to cyclization to form a five-membered aspartimide ring under basic conditions. This can lead to racemization and the formation of β-aspartyl peptide impurities. The use of sterically hindered protecting groups on the Asp side chain can mitigate this.

-

Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is sequence-dependent and can be minimized by ensuring rapid coupling of the third amino acid.

-

Piperidine Adduct Formation: The dibenzofulvene-piperidine adduct can sometimes react further, particularly with sensitive residues, although this is less common with standard protocols.

Behavior Under Acidic Conditions: Robust Stability

General Stability Profile

The Fmoc group is exceptionally stable under the acidic conditions typically used for the cleavage of Boc, tBu, and Trt groups[1][2]. It readily tolerates treatment with strong acids like trifluoroacetic acid (TFA), which is the most common reagent for final peptide cleavage from the resin and side-chain deprotection[4].

| Acidic Reagent | Typical Concentration | Stability of Fmoc Group | Common Use Case in SPPS |

| Trifluoroacetic Acid (TFA) | 50-95% in DCM/H₂O | Highly Stable | Final cleavage and deprotection of side chains (Boc, tBu, Trt, Pbf).[3] |

| Hydrochloric Acid (HCl) | 1-4 M in Dioxane | Highly Stable | Cleavage of Boc groups in solution-phase synthesis. |

| Formic Acid | 70-88% | Generally Stable | Alternative cleavage reagent. |

| Acetic Acid | Dilute to Glacial | Highly Stable | Used in washes and for cleavage from hyper-acid-sensitive resins. |

Table 2: Stability of the Fmoc Group in Common Acidic Reagents.

The chemical basis for this stability lies in the lack of a viable decomposition pathway under acidic conditions. The carbamate linkage is resistant to acid hydrolysis, and there is no low-energy pathway for fragmentation analogous to the base-catalyzed elimination.

Limits of Acid Stability

While robust, the stability is not absolute under all conditions. Prolonged exposure to extremely harsh superacidic conditions or elevated temperatures in the presence of strong acid can eventually lead to degradation, but these conditions are well outside the standard protocols for peptide synthesis. For all practical purposes in its intended application, the Fmoc group is considered fully stable to acids like TFA[1].

Experimental Protocols & Methodologies

Trustworthiness in synthesis comes from robust and reproducible protocols. The following methods are standard in the field for Fmoc group manipulation and monitoring.

Protocol: Standard Fmoc Deprotection in SPPS

This protocol describes a typical manual deprotection cycle for a peptide synthesized on a solid support resin.

-

Resin Swelling: Swell the peptide-resin (1.0 g) in high-purity, amine-free DMF (10 mL) for 30-60 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the resin.

-

Deprotection: Add a solution of 20% (v/v) piperidine in DMF (10 mL) to the resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 7-10 minutes at room temperature[3].

-

Reagent Removal: Drain the piperidine solution.

-

Second Deprotection (Optional but Recommended): Add a fresh 10 mL aliquot of 20% piperidine in DMF and agitate for another 10 minutes to ensure complete removal.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (e.g., 5 x 10 mL washes) to remove all traces of piperidine and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Caption: A typical workflow for Fmoc deprotection in SPPS.

Protocol: UV-Vis Quantification of Fmoc Cleavage

This colorimetric test is a powerful tool for monitoring the reaction in real-time or for determining the initial loading of the first amino acid onto the resin[13]. It relies on measuring the absorbance of the DBF-piperidine adduct, which has a distinct UV maximum around 301 nm[9].

-

Sample Collection: After the first deprotection step (Protocol 4.1, Step 3), collect the piperidine solution after draining it from the resin.

-

Dilution: Take a small, precise aliquot of the collected solution (e.g., 100 µL) and dilute it with a known volume of a suitable solvent like DMF (e.g., into a 10 mL volumetric flask)[9].

-

Spectrophotometry: Using a quartz cuvette, measure the absorbance of the diluted solution at 301 nm against a blank of the deprotection solution (20% piperidine in DMF)[9].

-

Calculation: The amount of Fmoc group cleaved (in moles) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approx. 7800 M⁻¹cm⁻¹), b is the path length (typically 1 cm), and c is the concentration.

Loading (mmol/g) = (Absorbance × Dilution_Volume_L) / (7.8 × Resin_Weight_g)[9]

Conclusion

The stability profile of the Fmoc group is a masterclass in chemical design for orthogonal synthesis. Its profound stability to a wide range of acidic reagents allows for complex synthetic strategies involving acid-labile side-chain protection. Conversely, its predictable and rapid cleavage under mild basic conditions via the E1cB mechanism provides a selective and efficient means of elongating a peptide chain. For the research scientist, a thorough understanding of this duality—the mechanism of cleavage, the kinetics with different reagents, potential side reactions, and methods for monitoring—is essential for troubleshooting syntheses and developing robust, scalable processes for the production of peptides and other vital biomolecules.

References

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. [Link]

-

Deprotecting Fmoc Group Mechanism . Organic Chemistry - YouTube. [Link]

-

E1cB-elimination reaction . Wikipedia. [Link]

-

Fmoc Test Protocols and Methods . Springer Nature Experiments. [Link]

-

Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis . ACS Omega. [Link]

-

E1cB - Elimination (Unimolecular) Conjugate Base . Master Organic Chemistry. [Link]

-

Thermal Cleavage of the Fmoc Protection Group . ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . Nowick Lab, UC Irvine. [Link]

-

Methods for Removing the Fmoc Group . Springer Nature Experiments. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . Luxembourg Bio Technologies. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . Molecules - MDPI. [Link]

-

Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. chempep.com [chempep.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. youtube.com [youtube.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Deprotection - Wordpress [reagents.acsgcipr.org]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Strategic Deployment of Allyl-Protected Amino Acids in Modern Biochemistry: A Technical Guide

Abstract

In the intricate landscape of biochemical synthesis, particularly in the realm of peptide and protein engineering, the choice of protecting groups is a critical determinant of success. Among the diverse arsenal available to the modern chemist, allyl-based protecting groups have emerged as exceptionally versatile tools. Their unique mode of deprotection, predicated on palladium catalysis, offers a layer of orthogonality that is indispensable for the construction of complex biomolecules. This technical guide provides an in-depth exploration of the applications of allyl-protected amino acids, moving beyond a mere recitation of protocols to a causal analysis of their strategic implementation. We will dissect the mechanistic underpinnings of their stability and cleavage, showcase their utility in advanced solid-phase peptide synthesis (SPPS), and provide field-proven methodologies for their successful application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful chemical strategy.

The Allyl Group: A Cornerstone of Orthogonal Protection Strategy

The efficacy of a protecting group is defined by its ability to be selectively introduced and removed under conditions that leave other functional groups intact. This principle of "orthogonality" is paramount in multi-step syntheses, such as those required for building peptides from their constituent amino acids.[1] Allyl-based protecting groups, most notably the allyloxycarbonyl (Alloc or Aloc) group for amines and allyl esters (OAll) for carboxylic acids, have carved a significant niche in this domain due to their distinct deprotection chemistry.

Unlike the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allyl groups are stable across a broad pH range.[2][3][4] Their removal is orchestrated under exceptionally mild conditions through palladium(0)-catalyzed allyl transfer, a mechanism that does not perturb most other protecting groups used in peptide chemistry.[4][5] This unique stability and selective removal make them ideal for complex synthetic routes that require precise, stepwise deprotection of specific functional groups.[4]

The primary amino acids where allyl protection is strategically employed on the side chain include:

-

Lysine and Ornithine: The ε-amino group is protected with Alloc.[6]

-

Aspartic Acid and Glutamic Acid: The side-chain carboxyl group is protected as an allyl ester (OAll).[4]

-

Tryptophan: The indole nitrogen can be protected with an allyl group to prevent side reactions.[7]

This orthogonality is not merely a matter of convenience; it is an enabling technology for the synthesis of molecules that would be otherwise inaccessible. For instance, the on-resin cyclization of a peptide requires the selective deprotection of a side-chain carboxyl and a side-chain amino group while the peptide remains anchored to the solid support and the N-terminal α-amino group remains protected. The use of an Asp(OAll) and a Lys(Alloc) residue within the peptide chain is a classic and effective strategy to achieve this.

The Palladium-Catalyzed Deprotection: Mechanism and Practical Considerations

The cleavage of allyl protecting groups is a catalytic cycle initiated by the coordination of a palladium(0) complex to the allyl group's double bond. This is followed by an oxidative addition to form a π-allyl-palladium(II) complex.[8] This complex is then susceptible to nucleophilic attack by a "scavenger" or "allyl acceptor," which regenerates the palladium(0) catalyst and releases the deprotected functional group.[5][8]

Caption: Fig. 1: Palladium-catalyzed allyl deprotection cycle.

A critical aspect of this process is the choice of the palladium catalyst and the scavenger. Historically, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, has been widely used.[4] However, this catalyst is sensitive to air, which can complicate its handling.[9] More recent protocols have adopted the use of air-stable Pd(II) precursors like bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species.[9][10]

The role of the scavenger is to irreversibly trap the allyl group, thereby driving the reaction to completion. A variety of scavengers can be employed, and their choice can influence the reaction kinetics and the potential for side reactions. Common scavengers include morpholine, triethylsilane (TES-H), and Meldrum's acid.[2][9] The development of new catalyst/scavenger systems is an active area of research, with a focus on improving efficiency, reducing side products like N-allylation, and enhancing compatibility with automated synthesis platforms.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The true power of allyl-protected amino acids is realized in the context of SPPS.[6] Their stability to the repeated cycles of Fmoc deprotection (using a base like piperidine) and the final trifluoroacetic acid (TFA)-mediated cleavage from the resin makes them an invaluable component of complex peptide synthesis strategies.[3][4]

Synthesis of Cyclic Peptides

On-resin cyclization is a powerful technique for producing conformationally constrained peptides, which often exhibit enhanced biological activity and stability. Allyl-protected amino acids are instrumental in this process.

Caption: Fig. 2: Workflow for on-resin peptide cyclization.

Synthesis of Branched and Modified Peptides

The ability to selectively unmask a side-chain functional group on the resin opens up a plethora of possibilities for creating modified peptides. For example, after the assembly of the primary peptide chain, the Alloc group of a lysine residue can be removed, and a second peptide chain or a reporter molecule (like a fluorophore or a biotin tag) can be synthesized on the ε-amino group. This is a powerful method for producing branched peptides, antibody-drug conjugates (ADCs), and various bioconjugates.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support used.

Protocol for On-Resin Deprotection of Alloc and Allyl Ester Groups

This protocol is adapted from methods described in the literature and is suitable for manual or automated synthesis.[2][4]

Reagents:

-

Peptide-resin containing Alloc/OAll protected residue(s)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Acetic Acid (AcOH)

-

N-Methylmorpholine (NMM)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Procedure:

-

Resin Swelling: Swell the peptide-resin in CHCl₃ or DCM for at least 30 minutes.

-

Reagent Preparation: Prepare the deprotection cocktail. For every 1 gram of resin, use approximately 35 mL of CHCl₃. To this, add acetic acid (0.5 mL), N-methylmorpholine (2 mL), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).[2]

-

Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 20 to 60 minutes.[2] The reaction vessel should be protected from light, and the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the catalyst.

-

Monitoring: The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.

-

Washing: Once the reaction is complete, filter the resin and wash it thoroughly with CHCl₃, followed by DCM, and then DMF to prepare for the next synthetic step (e.g., cyclization or side-chain modification).

Improved Open-Flask Protocol using an Air-Stable Catalyst

Recent advancements have led to protocols that use more user-friendly, air-stable catalysts, eliminating the need for strict inert atmosphere conditions.[9]

Reagents:

-

Peptide-resin containing Alloc/OAll protected residue(s)

-

Dichloromethane (DCM)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Meldrum's Acid (MA)

-

Triethylsilane (TES-H)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Deprotection Reaction: Add a solution of Pd(PPh₃)₂Cl₂, Meldrum's acid, and triethylsilane in DCM to the resin. This combination has been shown to provide high yields and prevent the formation of N-allylated byproducts.[9]

-

Reaction Time and Washing: Agitate at room temperature for the optimized duration (typically 1-2 hours). Follow with extensive washing as described in the previous protocol.

Data Summary: Comparison of Deprotection Conditions

| Parameter | Classic Protocol (Pd(PPh₃)₄) | Improved Protocol (Pd(PPh₃)₂Cl₂) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Bis(triphenylphosphine)palladium(II) dichloride |

| Air Stability | Sensitive, requires inert atmosphere[9] | Air-stable, suitable for open-flask operations[9] |

| Scavenger(s) | N-Methylmorpholine, Acetic Acid[2][4] | Meldrum's Acid, Triethylsilane[9] |

| Potential Byproducts | N-allylation can be a concern[9] | Elimination of N-allylated byproducts reported[9] |

| Handling | Requires careful handling to avoid deactivation | More robust and user-friendly |

Conclusion and Future Outlook

Allyl-protected amino acids represent a mature and highly reliable technology in the field of biochemical synthesis. Their orthogonality to standard protecting group schemes is the cornerstone of their utility, enabling the construction of complex peptides and bioconjugates that are central to drug discovery and chemical biology. The evolution of deprotection protocols, moving towards more stable and efficient catalyst systems, further solidifies their position in the synthetic chemist's toolkit.[9] As the demand for sophisticated biomolecules continues to grow, the strategic application of allyl-based protection will undoubtedly play a pivotal role in advancing the frontiers of science. The methodologies described herein provide a robust foundation for researchers to confidently incorporate these versatile building blocks into their synthetic endeavors.

References

- EP0518295A2 - Allyl side chain protection in peptide synthesis.

- US5777077A - Automated allyl deprotection in solid-phase synthesis.

- Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.

- Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters.

- Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Allyl Ethers - Protecting Groups. Organic Chemistry Portal.

- Protecting Groups in Peptide Synthesis. Biosynth.

- Amino Acid Deriv

- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling.

- Product Focus: Derivatives for enhancing peptide synthesis Novabiochem®. Merck Millipore.

- A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis.

- A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal.

- Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed.

- Metal- catalysed cleavage of allyl esters. Wordpress.

- US4788282A - Deprotection of allylic esters and ethers.

Sources

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 6. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Strategic Use of Fmoc-Ser(allyl)-OH for the On-Resin Synthesis of Cyclic Peptides

Introduction

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to high receptor affinity, enhanced selectivity, and improved metabolic stability compared to their linear counterparts. The synthesis of these complex macromolecules, however, presents unique challenges, primarily centered around achieving selective cyclization. A robust strategy involves the use of orthogonal protecting groups that can be selectively removed on the solid support to unmask the functionalities required for cyclization, without disturbing other protecting groups or the resin linkage.

This application note provides a detailed guide for the use of N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(allyl)-OH) in a solid-phase peptide synthesis (SPPS) workflow for the production of head-to-tail cyclic peptides. The allyl ether on the serine side chain serves as a key orthogonal protecting group, stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage. Its selective deprotection on-resin using a palladium(0) catalyst reveals a hydroxyl group, which can then be utilized in a subsequent intramolecular cyclization reaction. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry.

The Strategic Advantage of the Allyl Protecting Group

The choice of the allyl group for protecting the serine side-chain hydroxyl is a strategic one, rooted in the principles of orthogonal protection schemes in SPPS. An ideal protecting group should be stable during the entire peptide chain elongation process and be removable under mild conditions that do not affect other protecting groups (e.g., acid-labile side-chain protecting groups like Boc and Trt) or the N-terminal Fmoc group.

The allyl group fulfills these criteria admirably:

-

Orthogonality: It is completely stable to the piperidine solution used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails typically used for final cleavage from the resin. This orthogonality ensures that the serine hydroxyl group remains protected until its specific deprotection is desired.

-

Mild Deprotection: The allyl group is removed under neutral and mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a scavenger. This selective deprotection leaves other protecting groups intact, a crucial requirement for on-resin manipulations.

-

Minimal Steric Hindrance: The small size of the allyl group does not significantly hinder the coupling efficiency of adjacent amino acids during peptide chain elongation.

Experimental Workflow Overview

The synthesis of a cyclic peptide using Fmoc-Ser(allyl)-OH can be conceptually broken down into four key stages, all performed on the solid support. This on-resin approach is advantageous as it simplifies purification by allowing for the easy removal of excess reagents and byproducts through simple washing steps, and it can minimize intermolecular side reactions by leveraging pseudo-dilution conditions.

Caption: Overall workflow for cyclic peptide synthesis.

Part 1: Synthesis of the Linear Peptide Precursor

This section details the standard Fmoc-based solid-phase synthesis of the linear peptide, incorporating Fmoc-Ser(allyl)-OH at the desired position.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-amino acids (including Fmoc-Ser(allyl)-OH)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Reagent: 20% piperidine in dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Inert gas (Nitrogen or Argon)

Protocol: Linear Peptide Synthesis

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at an elevated temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

Wash the resin as in step 2.

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Ser(allyl)-OH at the appropriate position.

-

Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

Part 2: On-Resin Allyl Deprotection

This critical step unmasks the serine hydroxyl group, making it available for the subsequent cyclization reaction.

Materials and Reagents

-

Peptidyl-resin from Part 1

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Scavenger: Phenylsilane (PhSiH3)

-

Solvent: Anhydrous, degassed DCM

-

Inert gas (Nitrogen or Argon)

Protocol: Allyl Deprotection

Causality Note: This reaction proceeds via a π-allyl palladium complex. The phenylsilane acts as a scavenger to irreversibly remove the allyl group from the palladium complex, regenerating the active catalyst.

-

Resin Preparation: Wash the peptidyl-resin with DCM (5 times) and swell in anhydrous, degassed DCM for 30 minutes under an inert atmosphere.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh3)4 (0.2-0.3 equivalents relative to the allyl-protected serine) in anhydrous, degassed DCM. Add phenylsilane (15-20 equivalents). The solution should be freshly prepared and may appear yellow.

-

Deprotection Reaction:

-

Drain the DCM from the resin.

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture at room temperature for 1-2 hours, ensuring the vessel is protected from light.

-

Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to confirm the mass change corresponding to the loss of the allyl group (40 Da).

-

-

Washing:

-

Drain the deprotection cocktail.

-

Wash the resin thoroughly with DCM (5 times), DMF (5 times), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 times for 15 minutes each) to remove any residual palladium.

-

Wash again with DMF (5 times) and DCM (5 times).

-

Part 3: On-Resin Intramolecular Cyclization

With the serine hydroxyl group deprotected, the peptide is now poised for cyclization. This protocol describes the formation of a head-to-tail cyclic peptide via an ester linkage (a lactone).

Caption: Key steps in on-resin lactonization.

Materials and Reagents

-

Deprotected peptidyl-resin from Part 2

-

Coupling Reagents: HBTU/HATU or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Base: DIPEA

-

Solvent: DMF

Protocol: Intramolecular Lactonization

Causality Note: The C-terminal carboxylic acid of the resin-bound peptide is activated in situ, forming a highly reactive species. The deprotected serine hydroxyl group then acts as a nucleophile, attacking the activated C-terminus to form a stable ester bond, thus cyclizing the peptide. The on-resin nature of this reaction favors intramolecular cyclization over intermolecular dimerization due to the pseudo-dilution effect.

-

Resin Preparation: Wash the peptidyl-resin from Part 2 with DMF (5 times) and swell in DMF for 30 minutes.

-

Cyclization Reaction:

-

In a separate vessel, prepare the cyclization cocktail by dissolving the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

-

Drain the DMF from the resin.

-

Add the cyclization cocktail to the resin.

-

Agitate the reaction mixture at room temperature. The reaction time can vary significantly (from a few hours to overnight) depending on the peptide sequence.

-

Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS. Look for the appearance of the cyclic peptide mass and the disappearance of the linear precursor.

-

-

Washing: Once the cyclization is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times).

-

Drying: Dry the resin under vacuum.

Part 4: Cleavage and Final Deprotection

The final step involves cleaving the cyclic peptide from the solid support and removing any remaining acid-labile side-chain protecting groups.

Materials and Reagents

-

Cyclized peptidyl-resin from Part 3

-

Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS). A common ratio is 95% TFA, 2.5% water, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

Protocol: Cleavage

-

Resin Preparation: Place the dried resin in a reaction vessel.

-

Cleavage:

-

Add the cleavage cocktail to the resin.

-

Agitate at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Repeat the ether wash and centrifugation steps 2-3 times.

-

-

Drying and Purification:

-

Dry the crude peptide pellet under vacuum.

-

Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Data Summary and Expected Outcomes

| Step | Key Reagents | Typical Time | Monitoring Method | Expected Outcome |

| Linear Synthesis | Fmoc-AAs, HBTU/DIPEA, Piperidine | 1-2 hr/cycle | Kaiser Test | Fully assembled linear peptide on resin. |

| Allyl Deprotection | Pd(PPh3)4, PhSiH3 | 1-2 hr | LC-MS | Selective removal of the allyl group. |

| Cyclization | HBTU/DIPEA | 4-24 hr | LC-MS | Formation of the on-resin cyclic peptide. |

| Cleavage | TFA/H2O/TIS | 2-4 hr | N/A | Crude cyclic peptide ready for purification. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Allyl Deprotection | Inactive palladium catalyst; Insufficient scavenger; Insufficient reaction time. | Use fresh, high-quality Pd(PPh3)4; Ensure an inert atmosphere; Increase the amount of phenylsilane; Extend the reaction time. |

| Low Cyclization Yield | Steric hindrance in the peptide backbone; Inefficient coupling reagents. | Screen different coupling reagents (e.g., HATU, PyBOP); Increase reaction time and/or temperature; Synthesize the linear peptide in a different sequence to alter the cyclization precursor conformation. |

| Dimerization during Cyclization | High resin loading; Inefficient intramolecular reaction. | Use a lower loading resin; Ensure pseudo-dilution conditions by using a larger volume of solvent during cyclization. |

| Side Reactions during Cleavage | Presence of sensitive residues (e.g., Trp, Met, Cys). | Add appropriate scavengers to the cleavage cocktail (e.g., TIS for Trp, EDT for Cys). |

Conclusion

The use of Fmoc-Ser(allyl)-OH provides a robust and reliable method for the synthesis of cyclic peptides on a solid support. The orthogonality of the allyl protecting group, combined with the efficiency of on-resin cyclization, offers a powerful strategy for accessing these therapeutically important molecules. By carefully controlling the reaction conditions at each stage, from linear synthesis to final cleavage, researchers can successfully produce high-purity cyclic peptides for a wide range of applications in drug discovery and chemical biology.

References

- Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of Peptide Research, 57(3), 250–256.

- Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (1993). A Novel, Convenient, Three-Dimensional Orthogonal Strategy for Solid-Phase Synthesis of Cyclic Peptides. Tetrahedron Letters, 34(10), 1549–1552.

- Thieriet, N., Alsina, J., Giralt, E., Guibé, F., & Albericio, F. (1997). Use of Alloc-Amino Acids in Solid-Phase Peptide Synthesis. Tandem Deprotection-Coupling Reactions Using Neutral Conditions. Tetrahedron Letters, 38(41), 7275–7278.

-

MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Retrieved from [Link]

-

CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]

Application Notes & Protocols: A Guide to the Synthesis of Post-Translationally Modified Peptides Using Fmoc-Ser(allyl)-OH

Abstract

Post-translational modifications (PTMs) are critical to the function of a vast majority of proteins, governing everything from cellular signaling to protein stability.[1] The ability to synthesize peptides bearing specific PTMs is therefore a cornerstone of modern chemical biology, enabling detailed studies of protein function and driving the development of novel peptide-based therapeutics.[2][3] This guide provides an in-depth exploration of a powerful and versatile strategy for accessing PTMs at serine residues: the use of N-α-Fmoc-O-allyl-L-serine (Fmoc-Ser(allyl)-OH) in solid-phase peptide synthesis (SPPS). We will detail the core principles, field-proven protocols, and the chemical rationale behind using this orthogonal protection strategy to install modifications such as phosphorylation and glycosylation onto a resin-bound peptide.

The Strategic Advantage of the Allyl Protecting Group in Peptide Synthesis

Standard Fmoc-based SPPS is a robust method for assembling peptide chains on a solid support.[4] The strategy relies on an orthogonal protection scheme: the temporary N-terminal Fmoc group is removed with a mild base (e.g., piperidine), while side-chain protecting groups are typically stable to base but are removed in the final step with strong acid (e.g., trifluoroacetic acid, TFA).[5]

Commonly used Fmoc-Ser(tBu)-OH, with its tert-butyl (tBu) ether side-chain protection, is fully compatible with this scheme. However, the tBu group is only removed during the final TFA cleavage, precluding any modification of the serine side-chain while the peptide is still anchored to the resin.[6] This is where the unique utility of the allyl group becomes paramount.

Fmoc-Ser(allyl)-OH introduces a side-chain protecting group that is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage.[7] Its removal is achieved under very specific and mild conditions via palladium(0)-catalyzed chemistry.[8][9] This "orthogonal" deprotection pathway liberates the serine hydroxyl group at any desired point in the synthesis, creating a versatile handle for the on-resin installation of a wide array of PTMs.[2]

Comparative Analysis of Serine Protecting Groups

The choice of protecting group dictates the synthetic possibilities. The allyl group occupies a unique strategic space, enabling on-resin modifications that are not possible with standard acid-labile groups.

| Protecting Group | Structure | Deprotection Condition | Orthogonality & Use Case |

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong Acid (e.g., 95% TFA) | Standard SPPS: Stable during synthesis; removed during final cleavage. Not suitable for on-resin modification.[10] |

| Trityl (Trt) | -C(C₆H₅)₃ | Mild Acid (e.g., 1-5% TFA in DCM) | Protected Fragment Synthesis: Can be selectively removed on-resin for specific applications like phosphorylation.[10] |

| Allyl (All) | -CH₂CH=CH₂ | Pd(0) catalyst + Scavenger | On-Resin PTM Installation: Fully orthogonal to both Fmoc (base-labile) and tBu/Trt/Boc (acid-labile) groups. Ideal for diverse modifications.[7] |

The Core Workflow: From Peptide Chain to PTM

The synthesis of a post-translationally modified peptide using Fmoc-Ser(allyl)-OH follows a logical and powerful sequence. The process leverages standard, well-established SPPS protocols and introduces specific, high-efficiency steps for deprotection and modification.

Detailed Methodologies & Protocols

The following protocols are designed to be self-validating, with explanations for critical steps to ensure experimental success.

Protocol 1: Incorporation of Fmoc-Ser(allyl)-OH via SPPS

This procedure follows standard Fmoc-SPPS. The key is to treat Fmoc-Ser(allyl)-OH like any other standard amino acid derivative during the coupling step.

-

Resin Preparation: Swell the chosen resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.[11] Drain the DMF.

-

Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-7 minutes. Drain, then repeat for another 5-7 minutes. Wash the resin thoroughly with DMF (5x).[11]

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve Fmoc-Ser(allyl)-OH (4 eq., 0.4 mmol) and an activator like HBTU (3.95 eq., 0.395 mmol) in DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the activation mixture.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Monitoring & Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, the coupling step may be repeated. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Allyl Group Deprotection

This is the critical step that unmasks the serine hydroxyl group. It must be performed in an inert atmosphere to protect the Pd(0) catalyst from oxidation.

Causality: The Pd(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], performs an oxidative addition into the allyl-oxygen bond. The resulting π-allyl palladium complex is susceptible to nucleophilic attack by a scavenger. The scavenger's role is to irreversibly trap the allyl group, preventing it from re-attaching to the peptide and driving the reaction to completion. Phenylsilane (PhSiH₃) is an efficient scavenger.[12]

-

Resin Preparation: After peptide synthesis, swell the resin in dry, degassed DCM for 30 minutes.

-

Inert Atmosphere: Drain the DCM and purge the reaction vessel with argon or nitrogen for 10 minutes.

-

Reagent Preparation: Prepare a deprotection cocktail in a separate, flame-dried flask under an inert atmosphere. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.3 eq., 35 mg) in dry, degassed DCM (5 mL). Add PhSiH₃ (25 eq., 0.3 mL).

-

Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere for 2 hours at room temperature. The resin may develop a dark yellow or orange color.

-

Thorough Washing: This step is critical to remove all traces of palladium, which can interfere with subsequent reactions. Drain the reaction solution and wash the resin with:

-

DCM (5x)

-

DMF (5x)

-

0.5% DIPEA in DMF (3x, 2 min each)

-

0.5% Sodium diethyldithiocarbamate in DMF (3x, 15 min each) - This acts as a chelating agent to scavenge residual palladium.

-

DMF (5x)

-

DCM (5x)

-

Protocol 3: On-Resin Phosphorylation of Serine

With the hydroxyl group now free, phosphorylation can be achieved using a phosphoramidite-based method.

Causality: A phosphoramidite reagent, activated by a mild acid like tetrazole, reacts with the free hydroxyl group to form a phosphite triester. This intermediate is unstable and must be oxidized to the stable phosphate triester using an oxidizing agent like tert-butyl hydroperoxide (TBHP). The benzyl protecting groups on the phosphate are removed during the final TFA cleavage.

Sources

- 1. Post-translational modification - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. rsc.org [rsc.org]

Revolutionizing Bioconjugation: A Guide to Site-Specific Protein Modification via the Allyl Side Chain of Serine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Precision in Protein Modification

In the landscape of modern drug development, diagnostics, and fundamental biological research, the ability to precisely modify proteins is paramount. Site-specific bioconjugation, the process of attaching a molecule of interest to a specific amino acid residue within a protein, offers unparalleled control over the structure and function of the final conjugate.[1] This precision is critical for creating next-generation antibody-drug conjugates (ADCs), developing novel imaging agents, and assembling complex biomaterials.[2][3] Traditional bioconjugation methods often target highly abundant and reactive residues like lysine or cysteine, leading to heterogeneous mixtures of products with varying efficacy and pharmacokinetic profiles.[2]

The incorporation of non-canonical amino acids (ncAAs) with unique chemical handles into the protein backbone has emerged as a powerful strategy to overcome these limitations.[3] Among these, O-allylserine, an analog of the natural amino acid serine, presents a versatile and bioorthogonal handle for a variety of selective chemical transformations. Its terminal alkene functionality is amenable to a suite of highly efficient and specific reactions that can be performed under mild, biocompatible conditions.

This comprehensive guide delves into the theory and practice of bioconjugation techniques that leverage the allyl side chain of serine. We will explore the key chemical strategies, provide detailed experimental protocols, and offer expert insights to empower researchers to harness the full potential of this innovative approach.

The Power of a Small Handle: Advantages of the Allyl Group

The allyl group of O-allylserine serves as a privileged chemical handle for bioconjugation due to several key features:

-

Bioorthogonality: The alkene functionality is largely inert to the vast array of functional groups present in a biological milieu, ensuring that modifications occur only at the intended site.

-

Versatile Reactivity: The double bond can participate in a range of highly selective and efficient chemical reactions, including thiol-ene coupling, olefin metathesis, and palladium-catalyzed cross-coupling.

-

Minimal Perturbation: The small size of the allyl group is less likely to disrupt the protein's structure and function compared to bulkier unnatural amino acids.

-

Genetic Encodability: O-allylserine can be genetically encoded and incorporated into proteins at specific sites using amber suppression technology, providing ultimate control over the modification site.[4][5][6]

Core Bioconjugation Strategies

Three primary chemical strategies have proven particularly effective for modifying the allyl side chain of serine:

-

Thiol-Ene Coupling: A radical-mediated "click" reaction that forms a stable thioether linkage between the alkene and a thiol-containing molecule.[7][8]

-

Olefin Metathesis: A powerful carbon-carbon bond-forming reaction catalyzed by ruthenium-based catalysts, enabling the attachment of a wide range of functionalized alkenes.[9][10][11]

-

Palladium-Catalyzed Reactions: Versatile cross-coupling reactions, such as the Tsuji-Trost reaction, that allow for the formation of carbon-carbon or carbon-heteroatom bonds.[12][13]

Application Note I: Thiol-Ene Coupling for Robust and Efficient Bioconjugation

Principle and Advantages

The thiol-ene reaction is a highly efficient and robust method for bioconjugation that proceeds via a radical-mediated mechanism.[8] First observed in the early 20th century, its modern application in bioconjugation is prized for its "click" characteristics: high yields, stereospecificity, and tolerance of a wide range of functional groups and aqueous environments.[8][14] The reaction is typically initiated by light in the presence of a photoinitiator, or by thermal initiators, leading to the formation of a thiyl radical which then adds across the double bond of the allyl group. A subsequent chain transfer step with another thiol molecule yields the desired thioether conjugate and regenerates the thiyl radical.

Advantages of Thiol-Ene Coupling:

-

High Efficiency and Rate: The reaction proceeds rapidly to completion under mild conditions.

-

Biocompatibility: The reaction can be performed in aqueous buffers at physiological pH, minimizing protein denaturation.[15]

-

"Click" Chemistry Characteristics: The reaction is highly specific, produces minimal byproducts, and is easy to perform.

-

Metal-Free: Unlike some other bioconjugation reactions, thiol-ene coupling does not require potentially toxic metal catalysts, which is a significant advantage for in vivo applications.[8]

Experimental Workflow

The general workflow for thiol-ene bioconjugation of a protein containing O-allylserine is as follows:

Caption: General workflow for thiol-ene bioconjugation.

Detailed Protocol: Photoinitiated Thiol-Ene Conjugation

This protocol describes the conjugation of a thiol-containing fluorescent dye to a protein with a genetically incorporated O-allylserine residue.

Materials:

-

Protein containing O-allylserine (1 mg/mL in PBS, pH 7.4)

-

Thiol-containing fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide, reduced with TCEP) (10 mM stock in DMSO)

-

Photoinitiator (e.g., LAP, 100 mM stock in water)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

-

TCEP (tris(2-carboxyethyl)phosphine) solution (100 mM in water)

-

Purification column (e.g., size-exclusion chromatography or immobilized metal affinity chromatography if the protein has a His-tag)

-

UV lamp (365 nm)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is buffer-exchanged into the degassed reaction buffer.

-

If the protein has been stored with reducing agents, they should be removed prior to conjugation.

-

-

Payload Preparation:

-

If starting with a maleimide-functionalized dye, reduce the maleimide to a thiol. In a microcentrifuge tube, mix 10 µL of the 10 mM dye stock with 1 µL of 100 mM TCEP solution. Incubate for 15 minutes at room temperature. The final concentration of the thiol-dye will be approximately 9 mM.

-

-

Reaction Setup:

-

In a UV-transparent microcentrifuge tube, add the protein solution to a final concentration of 10-50 µM.

-

Add the freshly prepared thiol-containing payload to a final concentration of 10-20 fold molar excess over the protein.

-

Add the photoinitiator to a final concentration of 1-5 mM.

-

Gently mix the components. The total reaction volume can be scaled as needed.

-

-

Photoinitiation:

-

Place the reaction tube under a 365 nm UV lamp. The distance and intensity of the lamp should be optimized, but a typical starting point is 5-10 cm from the sample.

-

Irradiate the sample for 5-30 minutes. Reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Following the reaction, remove the excess payload and initiator by purifying the protein conjugate.

-

Size-Exclusion Chromatography (SEC): This is a suitable method for separating the larger protein conjugate from the smaller unreacted payload and initiator.

-

Immobilized Metal Affinity Chromatography (IMAC): If the protein contains a His-tag, this method can be used for efficient purification.[16][17][18][19]

-

-

Analysis and Characterization:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will show a band shift corresponding to the mass of the attached payload. The presence of a fluorescent payload can be visualized using a gel imager.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the precise mass of the conjugate, verifying the successful and specific modification.

-

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Protein Concentration | 10 - 100 µM | Higher concentrations can improve reaction rates. |

| Payload Excess | 10 - 50 fold molar excess | Higher excess can drive the reaction to completion but may require more extensive purification. |

| Initiator Concentration | 1 - 5 mM | Higher concentrations can increase the reaction rate but may also lead to non-specific modifications. |

| UV Irradiation Time | 5 - 60 minutes | Optimization is necessary to balance conversion and potential protein damage. |

| Typical Yield | > 90% | With optimized conditions, near-quantitative conversion is achievable. |

Application Note II: Olefin Metathesis for Carbon-Carbon Bond Formation

Principle and Advantages

Olefin metathesis has emerged as a powerful tool for site-specific protein modification, enabling the formation of stable carbon-carbon bonds.[9][10] This reaction, catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), involves the redistribution of alkene bonds. In the context of O-allylserine, cross-metathesis with a functionalized olefin partner allows for the installation of a diverse array of moieties onto the protein.

Advantages of Olefin Metathesis:

-

Carbon-Carbon Bond Formation: Creates a highly stable linkage that is resistant to biological degradation.[10]

-

Broad Substrate Scope: A wide variety of functional groups can be introduced, including biotin, fluorophores, and drug molecules.

-

Catalytic Nature: The reaction is catalytic, requiring only a small amount of the ruthenium catalyst.

Experimental Workflow

Caption: General workflow for olefin metathesis bioconjugation.

Detailed Protocol: Aqueous Olefin Cross-Metathesis

This protocol details the conjugation of a biotinylated olefin to a protein containing O-allylserine using a water-soluble Grubbs-type catalyst.

Materials:

-

Protein containing O-allylserine (1 mg/mL in PBS, pH 7.4)

-

Biotinylated olefin (e.g., Allyl-PEG-Biotin) (10 mM stock in DMSO)

-

Water-soluble Grubbs' catalyst (e.g., AquaMet) (5 mM stock in degassed water)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed

-

Purification column (e.g., IMAC or SEC)

Procedure:

-

Preparation:

-

Ensure all solutions are prepared with degassed buffers to minimize catalyst deactivation by oxygen.

-

Work in a low-oxygen environment (e.g., a glove box) if possible, although many modern catalysts have improved air stability.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the protein solution to a final concentration of 20-100 µM.

-

Add the biotinylated olefin to a final concentration of 10-50 fold molar excess.

-

Add the Grubbs' catalyst to a final concentration of 50-200 µM.

-

Gently mix the components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours.

-

The reaction can be gently agitated during this time.

-

-

Quenching (Optional but Recommended):

-

To stop the reaction and quench the catalyst, a scavenger such as ethyl vinyl ether can be added.

-

-

Purification:

-

Purify the protein conjugate using a suitable chromatography method (IMAC or SEC) to remove the excess olefin, catalyst, and byproducts.

-

-

Analysis and Characterization:

-

SDS-PAGE and Western Blot: Analyze the conjugate by SDS-PAGE. A successful conjugation can be confirmed by a Western blot using a streptavidin-HRP conjugate to detect the biotinylated protein.

-

Mass Spectrometry (MS): ESI-MS will confirm the precise mass of the biotinylated protein conjugate.

-

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Protein Concentration | 20 - 100 µM | Higher concentrations are generally preferred. |

| Olefin Payload Excess | 10 - 50 fold molar excess | A sufficient excess is needed to drive the cross-metathesis reaction. |

| Catalyst Loading | 50 - 200 µM | The optimal catalyst loading needs to be determined empirically. |

| Reaction Time | 1 - 4 hours | Longer reaction times may be required for less reactive substrates. |

| Typical Yield | 70 - 90% | Yields are dependent on the specific protein, payload, and catalyst used. |

Application Note III: Palladium-Catalyzed Allylic Functionalization

Principle and Advantages

Palladium-catalyzed reactions, particularly the Tsuji-Trost reaction, offer a sophisticated method for the allylic functionalization of proteins.[12] This reaction involves the activation of the allyl group by a palladium(0) catalyst to form a π-allyl complex. This complex can then be attacked by a wide range of nucleophiles, leading to the formation of a new bond at the allylic position.

Advantages of Palladium-Catalyzed Reactions:

-

Versatility: A broad range of nucleophiles can be used, including amines, thiols, and carbanions, allowing for the introduction of diverse functionalities.

-

Mild Reaction Conditions: The reaction can be performed in aqueous media at or near physiological pH.

-

High Chemoselectivity: The reaction is highly selective for the allyl group, avoiding modification of other amino acid side chains.

Experimental Workflow

Caption: General workflow for palladium-catalyzed bioconjugation.

Detailed Protocol: Palladium-Catalyzed Allylic Amination

This protocol outlines the conjugation of an amine-containing payload to a protein with O-allylserine.

Materials:

-

Protein containing O-allylserine (1 mg/mL in a suitable buffer, e.g., Tris or HEPES, pH 7.5-8.5)

-

Amine-containing payload (e.g., a fluorescent dye with a primary amine) (10 mM stock in DMSO)

-

Palladium(0) catalyst (e.g., Pd(PPh3)4) (5 mM stock in degassed DMSO)

-

Water-soluble phosphine ligand (e.g., TPPTS) (20 mM stock in degassed water)

-

Reaction Buffer: Tris or HEPES, pH 7.5-8.5, degassed

Procedure:

-

Preparation:

-

All solutions should be thoroughly degassed to prevent oxidation of the palladium(0) catalyst.

-

It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Setup:

-

In a microcentrifuge tube under an inert atmosphere, add the protein solution to a final concentration of 20-100 µM.

-

Add the amine-containing payload to a final concentration of 10-50 fold molar excess.

-

Prepare the catalyst/ligand mixture by combining the palladium catalyst and the phosphine ligand in the reaction buffer. A typical Pd:ligand ratio is 1:4.

-

Add the catalyst/ligand mixture to the protein solution to a final palladium concentration of 100-500 µM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-6 hours with gentle mixing.

-

-

Purification:

-

Purify the protein conjugate using IMAC or SEC to remove the excess payload, catalyst, and ligand.

-

-

Analysis and Characterization:

-

SDS-PAGE: Analyze the purified conjugate to observe the expected band shift.

-

Mass Spectrometry (MS): Confirm the identity and purity of the conjugate by ESI-MS.

-

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Protein Concentration | 20 - 100 µM | Higher concentrations can be beneficial. |

| Nucleophile Excess | 10 - 50 fold molar excess | Essential for driving the reaction forward. |

| Palladium Concentration | 100 - 500 µM | Higher concentrations may be needed for challenging substrates. |

| Pd:Ligand Ratio | 1:2 to 1:5 | The optimal ratio depends on the specific ligand and substrate. |

| Reaction Time | 1 - 6 hours | Reaction progress should be monitored. |

| Typical Yield | 60 - 85% | Yields can be influenced by the choice of catalyst, ligand, and nucleophile. |

Troubleshooting and Expert Insights

-

Low Conjugation Efficiency:

-

Thiol-Ene: Ensure the thiol payload is fully reduced and active. Increase the concentration of the initiator or the UV exposure time, but be mindful of potential protein damage. Degas solutions thoroughly.

-

Olefin Metathesis: Use a freshly prepared, active catalyst. Ensure all solutions are deoxygenated. Consider a different, more reactive catalyst or a higher catalyst loading.

-

Palladium-Catalyzed: Ensure an inert atmosphere is maintained. Use a higher catalyst loading or a different ligand that may enhance reactivity. The choice of buffer and pH can also be critical.

-

-

Non-Specific Modification:

-

While these reactions are highly selective, at very high reagent concentrations or under harsh conditions, side reactions can occur. Optimize reagent concentrations and reaction times. Ensure that the protein is properly folded and stable under the reaction conditions.

-

-

Protein Precipitation:

-

Some organic co-solvents used to dissolve payloads or catalysts can cause protein precipitation. Minimize the amount of organic solvent in the final reaction mixture. Screen different buffers and additives (e.g., arginine) to improve protein solubility.

-

Conclusion and Future Outlook

The use of the allyl side chain of serine as a handle for bioconjugation represents a significant advancement in the field of protein engineering and drug development. The thiol-ene, olefin metathesis, and palladium-catalyzed reactions provide a powerful and versatile toolkit for the site-specific modification of proteins with a wide range of functional molecules. These techniques offer the precision and control necessary to create homogenous and well-defined bioconjugates, paving the way for the development of more effective therapeutics, sensitive diagnostics, and novel biomaterials. As our understanding of these chemical transformations continues to grow, and as new catalysts and reagents are developed, the scope and applicability of these methods are poised to expand even further, opening up exciting new avenues of research and innovation.

References

-

Bioconjugation Techniques - McGill University. [Link]

-

Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing). [Link]

-

(PDF) Phosphine-promoted Thiol-Specific Bioconjugation with Allylic Acetates. [Link]

-

Thiol–ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials - Diva-portal.org. [Link]

-

Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC - NIH. [Link]

-

Applications of Thiol-Ene Chemistry for Peptide Science - PMC. [Link]

-

Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. [Link]

-

Serine-Selective Bioconjugation - PMC - NIH. [Link]

-

Protein Purification of Amino Acid - Longdom Publishing. [Link]

-

Enabling Olefin Metathesis on Proteins: Chemical Methods for Installation of S-Allyl Cysteine - The Royal Society of Chemistry. [Link]

-

Olefin Metathesis for Site-Selective Protein Modification - University of Oxford. [Link]

-

Incorporation of selenocysteine into proteins using peptide ligation - PubMed - NIH. [Link]

-

Serine-Selective Bioconjugation. [Link]

-

Olefin cross-metathesis on proteins: investigation of allylic chalcogen effects and guiding principles in metathesis partner selection - PubMed. [Link]

-

Applications of proteomics in pharmaceutical research and development - PubMed. [Link]

-

A Thiol-ene Mediated Approach for Peptide Bioconjugation Using 'Green' Solvents under Continuous Flow. - ResearchGate. [Link]

-

Protocol for the establishment of a serine integrase-based platform for functional validation of genetic switch controllers in eukaryotic cells - PubMed. [Link]

-

Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex - ACS Publications. [Link]

-

Synthesis of alanyl nucleobase amino acids and their incorporation into proteins - PMC. [Link]

-

A chemical biology route to site-specific authentic protein modifications - PMC - NIH. [Link]

-

A Novel Protein Purification Approach Using Elastin-Like Polypeptides (ELP) With His-Tag Assistance - NIH. [Link]

-

MIT Open Access Articles Organometallic palladium reagents for cysteine bioconjugation. [Link]

-

A Novel Protein Purification Approach Using Elastin-Like Polypeptides (ELP) With His-Tag Assistance - ResearchGate. [Link]

-

Site-selective protein-modification chemistry for basic biology and drug development - SciSpace. [Link]

-

A convenient method for genetic incorporation of multiple noncanonical amino acids into one protein in Escherichia coli - Molecular BioSystems (RSC Publishing). [Link]

-

Application of Proteomics Technologies in the Drug Development Process - Brieflands. [Link]

-

Site-Selective, Chemical Modification of Protein at Aromatic Side Chain and Their Emergent Applications - ResearchGate. [Link]

-

Synthesis of alanyl nucleobase amino acids and their incorporation into proteins - PubMed. [Link]

-

Chemical proteomics and its application to drug discovery - Stanford Medicine. [Link]

-

A Novel Protein Purification Approach Using Elastin-Like Polypeptides (ELP) With His-Tag Assistance - PubMed. [Link]

-

Palladium-mediated S-arylation and S-allylation for late- stage peptide functionalization and protein conjugation. [Link]

-

Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - NIH. [Link]

-

Incorporation of synthetic amino acids into proteins at specific sites. [Link]

-

Special Issue : Role of Proteomics in Drug Development and Delivery - MDPI. [Link]

-

Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. [Link]

-

Site-Selective Bioconjugation via Palladium-Mediated Allylation of Cysteine. [Link]

-

Proteomic advances for the future of drug development - Research Features. [Link]

-

Synthetic Synthesis of Proteins - YouTube. [Link]

-

Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine - YouTube. [Link]

-

Palladium-Catalyst Stabilized in Chiral Environment of Monoclonal Antibody in Water. [Link]

-

His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC) - YouTube. [Link]

-

Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification - YouTube. [Link]

-

Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins - PMC - NIH. [Link]

-

Is Thiol-Ene Polymerization Considered Click Chemistry? - YouTube. [Link]

-

Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - NIH. [Link]

Sources

- 1. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. scispace.com [scispace.com]

- 4. A convenient method for genetic incorporation of multiple noncanonical amino acids into one protein in Escherichia coli - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 5. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]

- 7. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. users.ox.ac.uk [users.ox.ac.uk]

- 10. users.ox.ac.uk [users.ox.ac.uk]

- 11. Olefin cross-metathesis on proteins: investigation of allylic chalcogen effects and guiding principles in metathesis partner selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kvinzo.com [kvinzo.com]

- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 14. diva-portal.org [diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. A Novel Protein Purification Approach Using Elastin-Like Polypeptides (ELP) With His-Tag Assistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Protein Purification Approach Using Elastin-Like Polypeptides (ELP) With His-Tag Assistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Ser(allyl)-OH

As a Senior Application Scientist, I often encounter researchers facing challenges with peptide synthesis, particularly when incorporating amino acids with unique protecting groups. One such building block, Fmoc-Ser(allyl)-OH, offers the advantage of an orthogonal protecting strategy, allowing for selective deprotection and side-chain modification on the resin. However, its use can sometimes be associated with a frustrating drop in peptide yield. This guide is designed to provide a systematic approach to troubleshooting and resolving these issues, grounded in the principles of solid-phase peptide synthesis (SPPS).

The core of successful peptide synthesis lies in driving two key reactions to completion at every cycle: the deprotection of the N-terminal Fmoc group and the coupling of the next amino acid.[1] A failure in either step can lead to the accumulation of deletion sequences or truncated peptides, which are often difficult to separate from the target peptide, thereby reducing the final isolated yield. When using Fmoc-Ser(allyl)-OH, the complexity of an additional, orthogonal deprotection step introduces another potential point of yield loss.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall peptide yield dropped significantly after incorporating Fmoc-Ser(allyl)-OH. What are the primary areas I should investigate?

When a specific amino acid derivative appears to be the culprit for low yield, it's essential to dissect the synthesis cycle at that point. The introduction of Fmoc-Ser(allyl)-OH presents three main checkpoints:

-

Coupling Efficiency: The serine residue itself is not particularly bulky, but inefficient activation or steric hindrance from the growing peptide chain can impede complete coupling. This results in a deletion sequence lacking the Ser(allyl) residue.

-

Stability of the Allyl Group: The allyl ether on the serine side chain is generally stable to the basic conditions of Fmoc deprotection (piperidine in DMF) and the acidic conditions of final cleavage (TFA).[2] However, any instability could lead to side reactions.

-